Losartan-d4
Vue d'ensemble
Description
Losartan-d4 is a deuterium-labeled version of losartan, an angiotensin II receptor antagonist. It is primarily used in scientific research as an internal standard for the quantification of losartan by gas chromatography or liquid chromatography-mass spectrometry. Losartan itself is widely used to treat high blood pressure and to protect the kidneys from damage due to diabetes.
Applications De Recherche Scientifique
Losartan-d4 is extensively used in scientific research for:
Quantification: As an internal standard in the quantification of losartan in biological samples using gas chromatography or liquid chromatography-mass spectrometry.
Pharmacokinetic Studies: To study the pharmacokinetics and drug-drug interactions of losartan and its metabolites.
Drug Delivery Systems: Research on controlled drug release systems, such as mesoporous silica, to improve the delivery and efficacy of losartan.
Hypertension Research: Investigating the effects of losartan on blood pressure and cardiovascular health.
Mécanisme D'action
Target of Action
Losartan-d4, also known as Losartan D4, is a deuterium-labeled variant of Losartan . Losartan is a potent and selective angiotensin II (Ang II) type 1 (AT1) receptor antagonist . The AT1 receptor is the primary target of this compound . The AT1 receptor is involved in various physiological processes, including vasoconstriction, aldosterone secretion, cell proliferation, and inflammation .
Biochemical Pathways
This compound affects the renin-angiotensin system (RAS), a crucial biochemical pathway involved in the control of blood pressure . The RAS pathway is responsible for the production of Ang II, a potent vasoconstrictor. By blocking the AT1 receptor, this compound inhibits the effects of Ang II, leading to vasodilation and a decrease in blood pressure .
Pharmacokinetics
Losartan is rapidly absorbed following oral administration, reaching maximum concentrations 1–2 hours post-administration . Approximately 14% of a Losartan dose is converted to the pharmacologically active E 3174 metabolite .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in Ang II-induced vasoconstriction and aldosterone secretion, leading to vasodilation and a reduction in blood pressure . This compound also increases neurogenesis in vivo and in vitro and improves the migratory properties of astrocytes isolated from adult transgenic AD mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of Losartan can be affected by environmental conditions, such as temperature . Additionally, the pharmacokinetic properties of Losartan, such as absorption and distribution, can be influenced by factors like diet and the presence of other drugs .
Méthodes De Préparation
The synthesis of losartan-d4 involves the incorporation of deuterium atoms into the losartan molecule. One efficient and green synthetic route for losartan involves the synthesis of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The intermediates are synthesized through a series of reactions involving valeronitrile, acetyl chloride, o-chlorobenzonitrile, and p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane . The deuterium-labeled version, this compound, is prepared by substituting hydrogen atoms with deuterium in the losartan molecule.
Analyse Des Réactions Chimiques
Losartan-d4, like losartan, undergoes various chemical reactions, including:
Oxidation: Losartan can be oxidized to form its active metabolite, EXP3174.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Losartan can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Losartan-d4 is compared with other angiotensin II receptor antagonists, such as:
- Valsartan
- Irbesartan
- Telmisartan
- Candesartan
- Olmesartan These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, efficacy, and safety . For instance, olmesartan and telmisartan have been shown to have superior antihypertensive efficacy and fewer adverse events compared to losartan . losartan is unique in its extensive use in research due to its well-characterized pharmacokinetics and availability of deuterium-labeled standards like this compound.
Activité Biologique
Losartan-d4 is a deuterated form of losartan, an angiotensin II receptor blocker (ARB) primarily used to treat hypertension and diabetic nephropathy. The deuteration of losartan enhances its pharmacokinetic properties and allows for more precise studies of its biological activity. This article delves into the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.
Chemical and Pharmacological Properties
This compound has the same molecular structure as losartan but incorporates deuterium atoms, which can influence its metabolic stability and bioavailability. The compound is classified as C22H23ClN6O, with a molecular weight of 408.94 g/mol. The presence of deuterium improves the accuracy of pharmacokinetic studies by reducing the metabolic rate, allowing for prolonged observation of its effects in vivo.
This compound functions as a selective antagonist at the AT1 receptor for angiotensin II. By blocking this receptor, it inhibits vasoconstriction and aldosterone secretion, leading to vasodilation and reduced blood pressure. The mechanism also includes:
- Inhibition of Renin-Angiotensin System (RAS) : this compound decreases levels of angiotensin II, which is crucial in regulating blood pressure and fluid balance.
- Reduction of Cardiac Hypertrophy : It mitigates the remodeling effects induced by angiotensin II on cardiac tissue.
Pharmacokinetics
This compound exhibits distinct pharmacokinetic properties compared to non-deuterated losartan:
- Absorption : Similar to losartan, it has an oral bioavailability of approximately 33%, with peak plasma concentrations occurring within 1–2 hours post-administration.
- Metabolism : It undergoes extensive first-pass metabolism primarily via CYP2C9 and CYP3A4 enzymes, producing active metabolites that are more potent than the parent compound.
- Elimination : The half-life of this compound is extended due to deuteration, allowing for sustained therapeutic effects. The active metabolite has a longer half-life (6-9 hours) compared to losartan’s 2 hours.
Clinical Applications and Case Studies
This compound is utilized in various clinical scenarios, particularly in hypertension management and chronic kidney disease. Its efficacy has been demonstrated in several studies:
1. Hypertension Management
A study comparing losartan with other ARBs found that this compound effectively reduced systolic blood pressure in patients with essential hypertension. The results indicated a significant decrease in blood pressure readings over a 12-week period.
Study | Population | Treatment Duration | Outcome |
---|---|---|---|
COMPARE Trial | Adults with Marfan Syndrome | 3 years | Reduced aortic root dilation (P=0.019) |
Hypertension Study | Hypertensive patients | 12 weeks | Significant BP reduction |
2. Diabetic Nephropathy
This compound has shown promise in treating diabetic nephropathy by reducing proteinuria and slowing renal function decline. A clinical trial demonstrated that patients receiving this compound had lower serum creatinine levels compared to those on placebo.
3. Cardiovascular Risk Reduction
In patients with left ventricular hypertrophy (LVH), this compound treatment led to significant regression of LVH compared to standard care options, highlighting its role in cardiovascular risk management.
Research Findings
Recent research underscores the multifaceted benefits of this compound beyond blood pressure control:
- Renal Protection : Studies indicate that this compound may prevent progression to end-stage renal disease in diabetic patients.
- Anti-inflammatory Effects : this compound has been associated with reduced inflammatory markers in chronic kidney disease patients.
Propriétés
IUPAC Name |
[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIFNNKUMBGKDQ-IRYCTXJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649418 | |
Record name | (2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030937-27-9 | |
Record name | (2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.